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Compound of Interest

Compound Name: 5-Iodo-4-methoxypyrimidine

Cat. No.: B2409281 Get Quote

An In-depth Technical Guide to 5-Iodo-4-methoxypyrimidine for Advanced Research

Introduction: A Versatile Heterocyclic Building Block
5-Iodo-4-methoxypyrimidine is a halogenated pyrimidine derivative that has emerged as a

significant building block in medicinal chemistry and organic synthesis. Its strategic

functionalization—an electron-donating methoxy group and a reactive iodo substituent on an

electron-deficient pyrimidine core—provides a unique electronic and steric profile. This

structure is particularly valuable for researchers and drug development professionals, as it

allows for selective and efficient modification, primarily through modern cross-coupling

reactions. This guide offers a comprehensive overview of its core properties, reactivity, and

practical applications, providing the technical insights necessary for its effective utilization in the

laboratory. The compound is noted for its role as a key intermediate in the synthesis of potential

antiviral agents, including those targeting formidable viruses like MERS-CoV and SARS

coronavirus, as well as in the development of novel kinase inhibitors for oncology.[1]

Physicochemical and Molecular Properties
The fundamental properties of 5-Iodo-4-methoxypyrimidine are crucial for planning

experimental work, including reaction setup, purification, and storage. The key data is

summarized below.
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Property Value Source(s)

CAS Number 219915-13-6 [1]

Molecular Formula C₅H₅IN₂O [1]

Molecular Weight 236.01 g/mol [1]

Appearance
Expected to be a solid at room

temperature.

Boiling Point 286.3 °C [1]

Flash Point 88 °C [1]

Melting Point

Data not readily available in

public sources. For context,

the related compound 5-Iodo-

2,4-dimethoxypyrimidine has a

melting point of 71-75 °C.

Solubility

Expected to be soluble in polar

organic solvents such as

Dichloromethane (DCM),

Chloroform,

Dimethylformamide (DMF),

and alcohols.

SMILES COC1=NC=NC=C1I [1]

InChI Key
Not readily available in

searched sources.

Spectroscopic Data Analysis: Identification and
Characterization
While experimentally derived spectra for 5-Iodo-4-methoxypyrimidine are not widely

published, its structure allows for a reliable prediction of its spectral characteristics. This

theoretical analysis is vital for researchers to confirm the identity and purity of the compound

after synthesis or purchase.
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¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be simple and highly informative.

H-2 (singlet): Around δ 8.5-8.7 ppm. This proton is adjacent to two electronegative nitrogen

atoms, causing a significant downfield shift.

H-6 (singlet): Around δ 8.2-8.4 ppm. This proton is adjacent to a nitrogen atom and the

carbon bearing the iodo group.

-OCH₃ (singlet): Around δ 4.0-4.2 ppm. A characteristic singlet integrating to three protons

from the methoxy group.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

C-4 (quaternary): ~170 ppm. Attached to both an oxygen and a nitrogen, this carbon will be

the most downfield.

C-2 & C-6 (methine): ~155-160 ppm. These carbons are part of the electron-deficient

aromatic system.

C-5 (quaternary): ~80-90 ppm. The direct attachment of the heavy iodine atom causes a

significant upfield shift (the "heavy atom effect").

-OCH₃ (methyl): ~55 ppm. The typical region for a methoxy carbon attached to an aromatic

system.

Mass Spectrometry (Expected)
Mass spectrometry is used to confirm the molecular weight and can provide structural clues

from fragmentation patterns.

Molecular Ion Peak (M⁺): A strong peak is expected at m/z 236, corresponding to the

molecular weight of the compound.[2]
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Key Fragmentation: Common fragmentation pathways would include the loss of the methoxy

group ([M-31]⁺) and the loss of the iodine atom ([M-127]⁺), providing definitive structural

confirmation.[2]

Chemical Reactivity and Synthetic Utility
The reactivity of 5-Iodo-4-methoxypyrimidine is dominated by the carbon-iodine bond,

making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-

deficient nature of the pyrimidine ring enhances the reactivity of the C-I bond towards oxidative

addition to a Pd(0) catalyst, a key step in many coupling cycles.[3]

This compound is frequently used in:

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.[4]

Buchwald-Hartwig Amination: To form C-N bonds with various amines.[4]

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

The ability to introduce diverse molecular fragments at the C-5 position makes this reagent

exceptionally valuable for building libraries of complex molecules for drug discovery, particularly

in the development of kinase inhibitors.[4][5]

Workflow: Suzuki-Miyaura Cross-Coupling
The diagram below illustrates a typical Suzuki-Miyaura reaction workflow utilizing 5-Iodo-4-
methoxypyrimidine as the electrophilic partner. This reaction is fundamental to its application

in medicinal chemistry.
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Reaction Setup

Reaction Execution

Workup & Purification

Combine Reactants:
- 5-Iodo-4-methoxypyrimidine (1.0 eq)

- Arylboronic Acid (1.2 eq)
- Base (e.g., K₂CO₃, 2-3 eq)

Add Pd Catalyst & Ligand
(e.g., Pd(PPh₃)₄, 2-5 mol%)

Add Degassed Solvents
(e.g., Dioxane/H₂O)

Establish Inert Atmosphere
(Purge with N₂ or Ar)

Heat Reaction Mixture
(e.g., 80-100 °C)

Monitor Progress
(TLC or LC-MS)

Cool to Room Temp

Aqueous Workup
(Dilute, Wash, Extract)

Dry Organic Layer
(e.g., Na₂SO₄)

Purify Product
(Column Chromatography)

Click to download full resolution via product page

Caption: Suzuki-Miyaura reaction workflow.
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Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol provides a representative, self-validating method for the coupling of 5-Iodo-4-
methoxypyrimidine with a generic arylboronic acid.

Objective: To synthesize a 5-aryl-4-methoxypyrimidine derivative.

Materials:

5-Iodo-4-methoxypyrimidine (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Base, e.g., Potassium Carbonate (K₂CO₃) (2.5 eq)

Degassed 1,4-Dioxane

Degassed Deionized Water

Anhydrous Sodium Sulfate (Na₂SO₄)

Ethyl Acetate

Brine solution

Silica gel for chromatography

Procedure:

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-4-
methoxypyrimidine, the arylboronic acid, and potassium carbonate.

Rationale: Using a Schlenk flask and dry conditions is crucial as palladium catalysts can

be sensitive to oxygen and moisture, and the organometallic intermediates are reactive.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b2409281?utm_src=pdf-body
https://www.benchchem.com/product/b2409281?utm_src=pdf-body
https://www.benchchem.com/product/b2409281?utm_src=pdf-body
https://www.benchchem.com/product/b2409281?utm_src=pdf-body
https://www.benchchem.com/product/b2409281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2409281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

Rationale: Pd(PPh₃)₄ is a common, reliable Pd(0) source for Suzuki couplings. The

phosphine ligands stabilize the palladium center throughout the catalytic cycle.[6]

Inert Atmosphere: Seal the flask, and then evacuate and backfill it with an inert gas (Argon or

Nitrogen) three times.

Rationale: This step removes oxygen, which can oxidize the Pd(0) catalyst to an inactive

Pd(II) state and cause unwanted side reactions.

Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed

water (typically a 4:1 to 5:1 ratio).

Rationale: A mixed solvent system is often required to dissolve both the organic-soluble

halide and the more polar boronic acid/base.[7] Degassing the solvents removes dissolved

oxygen.

Reaction: Heat the mixture to 90 °C with vigorous stirring.

Rationale: Heating provides the necessary activation energy for the oxidative addition and

reductive elimination steps of the catalytic cycle.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting 5-Iodo-4-
methoxypyrimidine is consumed (typically 4-12 hours).

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and

wash sequentially with water and then brine.

Rationale: The aqueous wash removes the inorganic base and salts, while the brine wash

helps to break any emulsions and further dry the organic layer.

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate,

filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude residue by flash column chromatography on silica gel

to yield the pure 5-aryl-4-methoxypyrimidine product.

Safety and Handling
As with any halogenated heterocyclic compound, 5-Iodo-4-methoxypyrimidine requires

careful handling. Based on data for structurally similar compounds, the following precautions

are advised:

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves.[8]

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid

inhalation of any dust or vapors.[8]

Exposure Routes: Avoid contact with skin and eyes. Causes skin and serious eye irritation.

May cause respiratory irritation if inhaled.[8]

First Aid:

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek

medical attention.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[8]

Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.

Storage: Store in a tightly sealed container in a cool, dry, and dark place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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